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Compound of Interest

Compound Name: 2-(2-Amino-1-hydroxypropyl)phenol

CAS No.: 775526-57-3

Cat. No.: B2586077

Get Quote

This guide provides an in-depth spectroscopic comparison of the stereoisomers of 2-(2-Amino-1-hydroxypropyl)phenol. As a crucial structural moti

drug development, ensuring efficacy and safety. We will dissect the application of key analytical techniques, moving beyond mere data presentation to

The molecule 2-(2-Amino-1-hydroxypropyl)phenol possesses two chiral centers at the C1 and C2 positions of the propyl side chain. This gives rise

(1R, 2R)- and (1S, 2S)-isomers (a pair of enantiomers, often termed the threo form)

(1R, 2S)- and (1S, 2R)-isomers (a pair of enantiomers, often termed the erythro form)

The relationship between an erythro and a threo isomer is diastereomeric. This distinction is the foundation of our spectroscopic analysis, as diastere

behave identically under achiral spectroscopic conditions but can be distinguished in a chiral environment. This guide will provide the experimental fra

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone o
Expertise & Experience: NMR spectroscopy is unequivocally the most powerful and definitive technique for distinguishing diastereomers. Unlike other

dimensional environment of each nucleus. Diastereomers are chemically non-equivalent, and thus their corresponding nuclei will exhibit different che

¹H NMR Analysis: Unraveling Stereochemistry Through Coupling Constants
The primary diagnostic tool within ¹H NMR for differentiating the erythro and threo diastereomers is the vicinal coupling constant (³J) between the met

Causality Behind the Experiment: The magnitude of this ³J value is dictated by the dihedral angle between the two protons, a relationship described b

two methine protons into a gauche relationship with a smaller dihedral angle. Conversely, the threo isomer can adopt a conformation where these pro

Erythro Isomers (1R,2S / 1S,2R): Expected smaller coupling constant (³J ≈ 3-5 Hz).

Threo Isomers (1R,2R / 1S,2S): Expected larger coupling constant (³J ≈ 7-9 Hz).

This difference in coupling constants provides a direct and reliable method for assigning the relative stereochemistry.

Comparative ¹H and ¹³C NMR Data (Expected)
The distinct chemical environments of diastereomers lead to unique chemical shifts for both proton and carbon nuclei, particularly for the carbons and
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Isomer Type Nucleus Expected ¹H Chemical Shift (δ, ppm)

Erythro H-C1 (CH-OH) ~4.8 - 5.0

H-C2 (CH-NH₂) ~3.5 - 3.7 ~55 - 57

-CH₃ ~1.1 - 1.2 ~18 - 20

Threo H-C1 (CH-OH) ~4.6 - 4.8

H-C2 (CH-NH₂) ~3.7 - 3.9 ~57 - 59

-CH₃ ~1.0 - 1.1 ~16 - 18

Note: Absolute shifts are solvent-dependent (e.g., DMSO-d₆, CDCl₃). The relative differences and coupling constants are the key identifiers.

Distinguishing Enantiomers: The Chiral Imperative
To differentiate the (1R, 2R) from the (1S, 2S) isomer, or the (1R, 2S) from the (1S, 2R) isomer, a chiral environment must be introduced. This is achie

reagent to form diastereomeric products that can then be easily distinguished by standard NMR.

Experimental Protocol: ¹H NMR Analysis for Diastereomer Ratio Determination
Sample Preparation: Accurately weigh ~5-10 mg of the isomer mixture and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a high signal-to-noise rati

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Analysis:

Identify the distinct signals for the C1-H or C2-H protons for each diastereomer.

Measure the coupling constants (³JHH) to assign the erythro and threo configurations.

Carefully integrate the non-overlapping signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the diastere

Visualization: NMR Workflow for Isomer Analysis
Caption: Workflow for NMR-based diastereomer analysis.

Chapter 2: Mass Spectrometry (MS) - Probing Stereochemical Influence on Fragme
Expertise & Experience: While isomers inherently have the same molecular mass, rendering low-resolution MS incapable of differentiation, high-resol

mass spectra for stereoisomers.[3] The key is that the three-dimensional structure of an ion influences the stability of transition states during fragmen

Fragmentation Analysis
Using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺, followed by Collision-Induced Dissoc

α-cleavage: Fission of the C1-C2 bond, driven by the charge on the nitrogen or oxygen.

Loss of Water (H₂O): Dehydration from the protonated molecule.

Loss of Ammonia (NH₃): Less common but possible.

The stereochemistry of the precursor ion affects the energetics of these fragmentation channels. Therefore, while the m/z values of the fragments will

isomer.[5][6]
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Comparative MS/MS Data (Expected)
Precursor Ion [M+H]⁺ Fragment Ion (m/z) Proposed Stru

168.09 150.08 [M+H-H₂O]⁺

121.06 Cleavage of C1-C2, loss of C₂H₆N Different betwe

77.04 Phenyl cation Generally low

Note: The specific ratios are instrument-dependent and require analysis of pure standards for calibration.

Experimental Protocol: Tandem MS (MS/MS) Analysis
Sample Preparation: Prepare dilute solutions (1-10 µg/mL) of the samples in a suitable solvent system (e.g., 50:50 methanol:water with 0.1% formi

Infusion: Infuse the sample directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min) to obtain a stable signal.

MS1 Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺ at m/z 168.09.

MS2 Scan (Product Ion Scan):

Select the [M+H]⁺ ion in the first mass analyzer (Q1).

Fragment the selected ion in the collision cell (q2) using an inert gas (e.g., argon) at optimized collision energy.

Scan the resulting fragment ions in the third mass analyzer (Q3).

Analysis: Compare the resulting product ion spectra for the different isomers, focusing on the ratios of the major fragment ions. Statistical analysis o

Visualization: Tandem MS Experimental Workflow

Dilute Sample
in Solution

Electrospray
Ionization (ESI)

Mass Analyzer 1 (Q1)
Isolate [M+H]⁺

Collision Cell (q2)
Fragment with Gas (C

Click to download full resolution v

Caption: General workflow for Tandem Mass Spectrometry (MS/MS).

Chapter 3: Infrared (IR) Spectroscopy - The Role of Intramolecular Interactions
Expertise & Experience: For a molecule like 2-(2-Amino-1-hydroxypropyl)phenol, where functional groups capable of hydrogen bonding (-OH, -NH

is the strength and nature of intramolecular hydrogen bonding, which is spatially dependent.

Causality Behind the Experiment: The relative orientation of the phenolic -OH, the alcoholic -OH, and the -NH₂ group is fixed differently in the erythro 

H covalent bond, causing its stretching vibration to absorb at a lower frequency (wavenumber, cm⁻¹) and the peak to become broader.[8][9]

One diastereomer will likely have a conformation that allows for a stronger O-H···N or O-H···O hydrogen bond than the other.

This will manifest as a noticeable shift in the broad O-H stretching band (typically 3600-3200 cm⁻¹).[10] The N-H stretching region (~3500-3200 cm

Comparative IR Data (Expected)
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Vibrational Mode Typical Region (cm⁻¹)

O-H Stretch (H-bonded) 3600 - 3200

N-H Stretch (primary amine) 3500 - 3200

Aromatic C-H Stretch 3100 - 3000

C-O Stretch (Phenol/Alcohol) 1260 - 1000

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

Instrument Setup: Ensure the ATR crystal is clean by taking a background scan and confirming the absence of interfering peaks.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically co-adding 16 or 32 sca

Analysis: Carefully compare the spectra of the different isomers, paying close attention to the shape and exact position of the broad O-H absorption

Chapter 4: UV-Vis Spectroscopy - A Complementary Technique
Expertise & Experience: UV-Vis spectroscopy is the least powerful technique for distinguishing stereoisomers, as the primary chromophore—the 2-am

Causality Behind the Experiment: The electronic transitions (π → π*) of the aromatic ring can be subtly influenced by the local environment.[13][14] D

structure of the ring. This can lead to very small, almost negligible, shifts in the wavelength of maximum absorbance (λmax) or minor changes in the m

standard.

Experimental Protocol: UV-Vis Spectral Acquisition
Sample Preparation: Prepare solutions of precisely known concentrations for each isomer in a UV-grade solvent (e.g., ethanol or phosphate buffer)

Instrument Setup: Use a dual-beam spectrophotometer. Fill a quartz cuvette with the solvent to be used as a blank and another with the sample so

Data Acquisition: Scan a wavelength range from approximately 400 nm down to 200 nm.

Analysis: Determine the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl). Compare these values across the isom

Summary and Conclusion
The unambiguous characterization of 2-(2-Amino-1-hydroxypropyl)phenol stereoisomers requires a multi-faceted spectroscopic approach, with eac

Technique Power to Differentiate Diastereomers Power to Diffe

NMR Spectroscopy Excellent Poor (requires 

Mass Spectrometry Good (with MS/MS) Poor

IR Spectroscopy Moderate Poor

UV-Vis Spectroscopy Poor Poor

In conclusion, NMR spectroscopy stands as the definitive tool for assigning the relative stereochemistry (erythro vs. threo) and, with the aid of chiral a

fragmentation patterns, while IR spectroscopy offers supporting evidence through the analysis of intramolecular interactions. A comprehensive and co
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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